N-Phenethylbenzenesulfonamide

Overview

Description

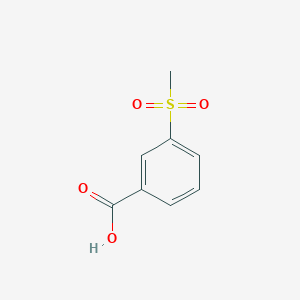

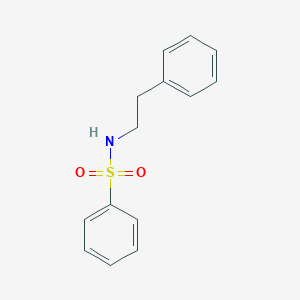

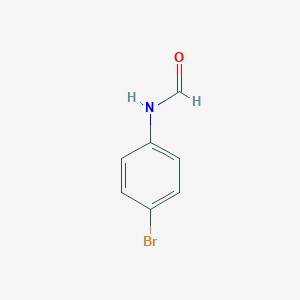

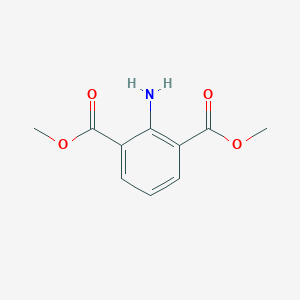

N-Phenethylbenzenesulfonamide is an organic compound with the molecular formula C14H15NO2S . It has a molecular weight of 261.339 Da .

Molecular Structure Analysis

The molecular structure of N-Phenethylbenzenesulfonamide consists of a benzene ring attached to a sulfonamide group and a phenethyl group . The exact structure can be determined using various spectroscopic methods, such as Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy .Scientific Research Applications

Cytotoxicity and Cancer Research

N-Phenethylbenzenesulfonamide has been used in the synthesis of novel derivatives that have been evaluated for their cytotoxic activity against various cancer cell lines . For instance, a new series of 4-(4-(substituted)-1H-1,2,3-triazol-1-yl)-N-phenethylbenzenesulfonamides were synthesized and evaluated for their cytotoxic activity against four cancer cell lines (HuCCA-1, HepG2, A549, and MOLT-3) . This indicates the potential of N-Phenethylbenzenesulfonamide in cancer research and treatment.

Spectroscopic and DFT Studies

The compound has been studied theoretically using Fourier-transform infrared spectroscopy (FT-IR) and density functional theory (DFT) methods . The optimized geometry, total electronic energy, and vibrational wavenumbers of the compound were examined . This kind of study can provide valuable insights into the physical and chemical properties of the compound.

Non-linear Optical (NLO) Properties

The compound’s non-linear optical (NLO) properties have been studied, which are important in the field of photonics . The molecular properties such as electric dipole moment µ, polarizability α, and hyperpolarizability β reveal the non-linear optical (NLO) property of the compound .

Charge Delocalization

Natural bond analysis study reveals charge delocalization of the molecule . Understanding charge delocalization can be crucial in fields like organic electronics and photovoltaics.

Proteomics Research

N-Phenethylbenzenesulfonamide is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, and this compound can play a role in understanding protein structure and function.

Pharmaceutical Applications

Sulfonamide-containing molecules, including N-Phenethylbenzenesulfonamide, possess a broad spectrum of pharmacological actions including antitumor, antibacterial, antimalarial, and antioxidative activities . This makes the compound valuable in the development of new drugs and therapies.

Mechanism of Action

Target of Action

N-Phenethylbenzenesulfonamide, also known as N-(2-Phenylethyl)benzenesulfonamide, is a compound that has been studied for its potential cytotoxic activity against various cancer cell lines . The primary target of this compound is carbonic anhydrase IX (CA IX) , a protein that is overexpressed in many solid tumors . CA IX plays a crucial role in tumor cell survival and proliferation, particularly under hypoxic conditions .

Mode of Action

The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the tumor cells’ ability to adapt to hypoxic conditions, thereby potentially reducing their survival and proliferation . .

Biochemical Pathways

The inhibition of CA IX by N-Phenethylbenzenesulfonamide can affect various biochemical pathways related to tumor cell survival and proliferation . For instance, CA IX is involved in regulating pH within tumor cells, which is crucial for maintaining cellular functions under hypoxic conditions . By inhibiting CA IX, N-Phenethylbenzenesulfonamide may disrupt these pathways, leading to reduced tumor cell survival .

Pharmacokinetics

A compound’s pharmacokinetic properties significantly impact its bioavailability and therapeutic efficacy . Therefore, understanding the ADME properties of N-Phenethylbenzenesulfonamide is crucial for assessing its potential as a therapeutic agent.

Result of Action

The primary result of N-Phenethylbenzenesulfonamide’s action is its cytotoxic activity against various cancer cell lines . For instance, it has shown significant cytotoxic activity against the HepG2 cell line, with an IC50 value of 9.07 μM . This suggests that N-Phenethylbenzenesulfonamide could potentially be developed into a novel anticancer agent.

Action Environment

The action of N-Phenethylbenzenesulfonamide is likely influenced by various environmental factors. For example, the hypoxic conditions within solid tumors can enhance the expression of CA IX

properties

IUPAC Name |

N-(2-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c16-18(17,14-9-5-2-6-10-14)15-12-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBWJERTCCTIMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291775 | |

| Record name | N-Phenethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenethylbenzenesulfonamide | |

CAS RN |

77198-99-3 | |

| Record name | NSC77939 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

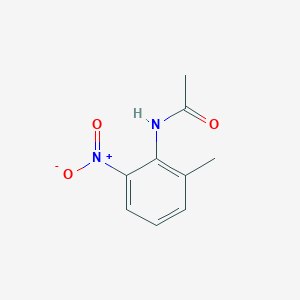

Q1: What is the molecular structure of 2,4-dichloro-N-phenethylbenzenesulfonamide (DPBS) and what spectroscopic data supports this?

A1: DPBS is a molecule composed of two main parts: a 2,4-dichlorobenzenesulfonamide group and a phenethyl group. Structurally, the dihedral angle between the phenyl ring of the phenethyl group and the benzene ring of the sulfonamide group is 69.94° []. This information is derived from X-ray crystallographic analysis.

Q2: What computational methods were employed to study DPBS and what insights were gained?

A2: Researchers utilized a combination of Hartree-Fock (HF) and Density Functional Theory (DFT) methods, specifically employing B3LYP, BP86, and M06 functionals with a 6-311++G(d,p) basis set, to investigate the properties of DPBS [].

Q3: Were any potential applications of DPBS suggested by the computational studies?

A3: Calculations of the electric dipole moment (µ), polarizability (α), and hyperpolarizability (β) of DPBS revealed characteristics suggestive of non-linear optical (NLO) properties []. NLO materials are of significant interest for their applications in optoelectronics and photonics, including areas like optical switching, frequency conversion, and optical data storage. While further research is needed to explore this potential, the computational findings provide a promising direction for future investigation.

Q4: Have any derivatives of N-phenethylbenzenesulfonamide been synthesized and evaluated for biological activity?

A4: Yes, research has focused on synthesizing novel derivatives of N-phenethylbenzenesulfonamide, particularly exploring the incorporation of 1H-1,2,3-triazole moieties [, ]. These modifications are aimed at investigating the impact of structural changes on biological activity, specifically focusing on potential cytotoxic effects. While specific results and mechanisms haven't been detailed in the provided abstracts, this research highlights the interest in exploring N-phenethylbenzenesulfonamide derivatives for potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-fluorophenyl)sulfonyl]-beta-alanine](/img/structure/B181053.png)

![3-Methoxy-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B181070.png)